molecular formula C13H21N3O B2967628 1-(4-(Dimethylamino)phenethyl)-3-ethylurea CAS No. 1207043-90-0

1-(4-(Dimethylamino)phenethyl)-3-ethylurea

Cat. No. B2967628
CAS RN: 1207043-90-0
M. Wt: 235.331
InChI Key: PWZJPTDYGHUEDF-UHFFFAOYSA-N
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Description

4-(Dimethylamino)phenethyl alcohol is an aromatic compound containing both phenol and amine functional groups . It is a more effective accelerator than N,N-dimethyl-p-toluidine (TD) for bone cement curing .


Molecular Structure Analysis

The molecular formula of 4-(Dimethylamino)phenethyl alcohol is C10H15NO . The linear formula is (CH3)2NC6H4CH2CH2OH .


Physical And Chemical Properties Analysis

4-(Dimethylamino)phenethyl alcohol is a crystalline powder with a white to light brown color . It has a melting point of 53.9°C to 55.1°C and a boiling point of 116.0°C (0.1 mmHg) .

Scientific Research Applications

Nonpeptide Agonist Discovery

A significant application is the discovery of nonpeptidic agonists for receptors, such as the urotensin-II receptor. One study identified 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride as a nonpeptidic agonist, highlighting its potential as a pharmacological research tool and drug lead (Croston et al., 2002).

Supramolecular Chemistry

Another realm of application is in supramolecular chemistry, where 1,2,4,5-benzenetetracarboxylic acid forms complexes with aza donor molecules, including 4-(N,N-dimethylamino)pyridine. This work contributes to our understanding of crystal engineering and supramolecular assemblies, offering insights into host-guest systems and molecular tape formation (Arora & Pedireddi, 2003).

Eco-Friendly Chemical Syntheses

The compound has been used in eco-friendly chemical syntheses, such as the solvent-free preparation of ethyl b-hydrazino acrylates and 1,2-dihydropyrazol-3-ones, showcasing its role in promoting sustainable chemical processes (Meddad et al., 2001).

Material Science

In materials science, the compound contributes to the development of novel materials with unique properties, such as polymorphism-dependent aggregation-induced emission behaviors. This application is crucial for creating materials with tunable optical properties for various technological applications (Botta et al., 2016).

Bioconjugation Studies

The compound's derivatives have been used in studies examining the effects on circular dichroism measurements, important for understanding bioconjugation and peptide synthesis techniques (Kubilius & Tu, 2017).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2-[4-(dimethylamino)phenyl]ethanol , are known to interact with various biological targets

Mode of Action

Similar compounds are known to undergo reactions such as free radical bromination and nucleophilic substitution . The compound may interact with its targets through similar mechanisms, leading to changes in the targets’ function.

Biochemical Pathways

Similar compounds are known to participate in electrophilic aromatic substitution reactions . This suggests that the compound may affect pathways involving aromatic compounds.

Pharmacokinetics

Similar compounds are known to have certain properties such as solubility and stability that can impact their bioavailability .

Result of Action

Similar compounds are known to cause skin irritation, eye irritation, and respiratory irritation . These effects may be indicative of the compound’s potential impact at the molecular and cellular level.

Action Environment

The action of 1-(4-(Dimethylamino)phenethyl)-3-ethylurea can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other substances

Safety and Hazards

This chemical is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-[2-[4-(dimethylamino)phenyl]ethyl]-3-ethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-4-14-13(17)15-10-9-11-5-7-12(8-6-11)16(2)3/h5-8H,4,9-10H2,1-3H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZJPTDYGHUEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCCC1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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